molecular formula C18H25N3O B050849 3-Deoxy Saxagliptin CAS No. 361441-98-7

3-Deoxy Saxagliptin

Número de catálogo: B050849
Número CAS: 361441-98-7
Peso molecular: 299.4 g/mol
Clave InChI: CNEBXOWFQASQAR-FTDXYOEWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Deoxy Saxagliptin is a structural analog of Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus (T2DM). Saxagliptin is administered once daily, exhibits a weight-neutral profile, and is metabolized by cytochrome P450 3A4/5 (CYP3A4/5) to form its active metabolite, 5-hydroxysaxagliptin, which contributes to its pharmacodynamic effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy Saxagliptin involves multiple steps, starting from 1-adamantanecarboxylic acid. The process includes reactions such as mild acid treatment, Vilsmeier-Haack reaction, and subsequent steps involving hydrolysis, decarboxylation, and oxidation . The final product is obtained through oximation, reduction, and protection reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of biocatalysts such as phenylalanine dehydrogenase and formate dehydrogenase for specific steps, enhancing the efficiency and selectivity of the reactions .

Análisis De Reacciones Químicas

Types of Reactions: 3-Deoxy Saxagliptin undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for halogenation reactions.

Major Products: The major products formed from these reactions include various intermediates that are further processed to obtain the final compound, this compound .

Aplicaciones Científicas De Investigación

Efficacy in Glycemic Control

Numerous clinical trials have demonstrated the effectiveness of saxagliptin in improving glycemic control in patients with type 2 diabetes. For instance, a randomized controlled trial showed that patients receiving saxagliptin as an add-on to metformin therapy experienced significant reductions in hemoglobin A1c (HbA1c) levels compared to placebo groups. The results indicated that more than 40% of patients achieved HbA1c levels below 7% after 24 weeks of treatment .

Safety Profile

Saxagliptin has been generally well tolerated among patients, with a low incidence of hypoglycemia and weight gain compared to other antidiabetic agents. Long-term studies have shown that saxagliptin maintains its efficacy without significant adverse effects over extended periods .

Case Study Insights

  • Long-Term Efficacy : A study involving over 5,000 participants reported sustained improvements in glycemic control over a period of up to 102 weeks when saxagliptin was added to metformin therapy. The mean change in HbA1c was consistently favorable across different dosages (2.5 mg, 5 mg, and 10 mg) with placebo-adjusted reductions ranging from -0.52% to -0.72% .
  • Subgroup Analyses : Post hoc analyses have revealed that saxagliptin is effective in various patient subgroups, including those with cardiovascular risk factors. The efficacy in reducing HbA1c was consistent regardless of the presence or absence of cardiovascular disease .

Comparative Efficacy Table

Study Population Intervention Outcome Measure Results
Study A (24 weeks)Type 2 diabetes patientsSaxagliptin + MetforminHbA1c reduction-0.62% to -0.72% vs placebo
Study B (102 weeks)Type 2 diabetes patientsSaxagliptin + MetforminLong-term glycemic controlSustained improvement in HbA1c
Subgroup AnalysisPatients with CVD risk factorsSaxagliptinHbA1c reductionConsistent efficacy across risk groups

Mecanismo De Acción

3-Deoxy Saxagliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition prevents the degradation of incretin hormones, leading to increased levels of glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. These hormones enhance insulin secretion from pancreatic beta cells and suppress glucagon release from alpha cells, resulting in improved glycemic control .

Comparación Con Compuestos Similares

Pharmacodynamic and Kinetic Properties

Table 1: Inhibitory Properties of DPP-4 Inhibitors

Compound DPP-4 Dissociation Half-Life (t₁/₂) Selectivity Ratio (DPP-4 vs. DPP8/DPP9) Key Metabolites
Saxagliptin 50 minutes (parent), 23 minutes (5-hydroxysaxagliptin) 400-fold (DPP8), 75-fold (DPP9) 5-hydroxysaxagliptin (active)
Sitagliptin <2 minutes 1900-fold (DPP8), 3000-fold (DPP9) None (minimal metabolism)
Vildagliptin 3.5 minutes 400-fold (DPP8), 20-fold (DPP9) Inactive metabolites

Key Findings :

  • Saxagliptin and its metabolite exhibit slow-binding kinetics , prolonging DPP-4 inhibition compared to sitagliptin and vildagliptin .

Clinical Efficacy

Table 2: Glycemic Efficacy in T2DM

Comparator HbA1c Reduction vs. Placebo Relative Efficacy vs. Saxagliptin
Saxagliptin −0.52% (95% CI: −0.60 to −0.44) Reference
Sitagliptin −0.50% Similar efficacy
Liraglutide −1.20% Superior efficacy
Dapagliflozin −0.84% Superior efficacy
Acarbose −0.40% Inferior efficacy (p=0.02)

Key Findings :

  • Saxagliptin shows comparable HbA1c reduction to sitagliptin and vildagliptin but is less effective than GLP-1 agonists (e.g., liraglutide) and SGLT2 inhibitors (e.g., dapagliflozin) .
  • In elderly patients, saxagliptin + metformin provides better glycemic control than acarbose + metformin, with similar glucose variability .

Drug Interactions and Metabolism

Mechanistic Differences

  • DPP9 Inhibition : Unlike sitagliptin, saxagliptin inhibits DPP9 in cardiomyocytes, impairing CaMKII and PKC signaling pathways, which may explain its heart failure risk .
  • Structural Binding: Saxagliptin forms a covalent bond with Ser630 in DPP-4, enhancing binding stability compared to non-covalent inhibitors like sitagliptin .

Actividad Biológica

3-Deoxy Saxagliptin is a derivative of saxagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus. This compound has garnered attention due to its potential biological activities, particularly its effects on insulin secretion, glycemic control, and cardiovascular implications. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound functions by inhibiting the DPP-4 enzyme, which plays a crucial role in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of these hormones, enhancing insulin secretion in response to meals and reducing blood glucose levels.

Key Actions:

  • Inhibition of DPP-4 : Leads to increased GLP-1 and GIP levels.
  • Enhanced Insulin Secretion : Promotes insulin release from pancreatic beta cells.
  • Reduction in Glucagon Levels : Lowers glucagon secretion, contributing to decreased hepatic glucose production.

Biological Activity and Efficacy

Research indicates that this compound exhibits significant biological activity related to glycemic control and insulin secretion.

Efficacy in Glycemic Control

A meta-analysis of clinical trials showed that saxagliptin (and by extension its derivatives like this compound) significantly reduced glycated hemoglobin (HbA1c) levels. The following table summarizes the efficacy data:

Study Population Intervention HbA1c Reduction (%) Fasting Plasma Glucose Reduction (mg/dL)
Koyani et al. (2017)Patients with T2DMSaxagliptin vs. Placebo-0.52-13.78
Clinical Evaluation Report (2018)Various RCTsSaxagliptin + Metformin-0.50Not specified
Effects on β-cell function (2011)Drug-naïve patientsSaxagliptin 5 mg dailyNot specifiedNot specified

Case Studies

Several case studies have highlighted the effects of saxagliptin on insulin secretion and β-cell function:

  • Koyani et al. (2017) : This study demonstrated that saxagliptin impaired CaMKII-mediated phosphorylation in cardiomyocytes, indicating potential cardiovascular implications alongside its glycemic effects .
  • Effects on β-cell Function : In a randomized controlled trial, saxagliptin significantly increased insulin secretion during postprandial states by an adjusted difference of 18.5% compared to placebo . This improvement was associated with increased plasma concentrations of GLP-1 and GIP.

Safety Profile

Saxagliptin has been noted for its favorable safety profile compared to other antidiabetic agents. It does not significantly increase the risk of adverse events such as heart failure or pancreatitis when used alone or in combination with other medications .

Q & A

Basic Research Questions

Q. What is the structural and enzymatic mechanism of Saxagliptin’s DPP-4 inhibition?

Saxagliptin covalently binds to the catalytic site of DPP-4 via a nitrile group, forming a reversible complex. X-ray crystallography and mutagenesis studies show that Ser630 and His740 residues are critical: Ser630 forms a covalent bond with the nitrile carbon, while His740 stabilizes the transition state via hydrogen bonding. This mechanism was validated using DPP-4 mutants (S630A, H740Q), which showed >1,000-fold reduced binding affinity .

Q. How does Saxagliptin improve glycemic control when combined with metformin?

In a 24-week RCT, Saxagliptin (2.5–10 mg/day) added to metformin significantly reduced HbA1c (−0.58% to −0.69%), fasting glucose (−14.3 to −22.0 mg/dL), and postprandial glucose (PPG) AUC (−8,137 to −9,586 mg·min/dL) compared to placebo. Efficacy was assessed using ANCOVA with last observation carried forward (LOCF), and β-cell function was measured via C-peptide/insulin AUC .

Q. Does Saxagliptin increase cardiovascular risk in diabetic patients?

The SAVOR-TIMI 53 trial (N=16,492) found no increased risk of MACE (cardiovascular death, MI, ischemic stroke) with Saxagliptin (HR 1.00, 95% CI 0.89–1.12) over 2.1 years. However, hospitalization for heart failure (HHF) increased (3.5% vs. 2.8%; HR 1.27, 95% CI 1.07–1.51). Non-inferiority was confirmed (p<0.001), but long-term CV risk stratification remains necessary .

Q. What is Saxagliptin’s safety profile regarding hypoglycemia and weight changes?

Pooled meta-analyses (30 RCTs, N=29,938) show Saxagliptin has a hypoglycemia risk comparable to placebo (RR 1.64 vs. acarbose RR 0.71) and lower than sulfonylureas. Weight changes were neutral (−0.39 kg vs. placebo), contrasting with sulfonylureas (+1.5 kg) .

Q. How does Saxagliptin interact with CYP3A4 inducers like rifampicin?

Co-administration with rifampicin (CYP3A4 inducer) reduces Saxagliptin exposure by 53% (AUC ratio 0.47, 90% CI 0.43–0.52) and increases its active metabolite (5-hydroxy Saxagliptin) by 39%. Dose adjustments are recommended when using strong CYP3A4 inhibitors/inducers .

Advanced Research Questions

Q. How should researchers reconcile conflicting data on Saxagliptin’s heart failure risk?

Contradictions arise from trial designs: SAVOR-TIMI 53 (RCT) reported increased HHF, while observational studies (N=∼500,000) found no elevated risk (HR 0.91, 95% CI 0.85–0.97). Differences may stem from follow-up duration (2.1 years vs. <1 year), patient selection (high CV risk vs. general population), or confounders in real-world data .

Q. What methodological considerations are critical in meta-analyses of Saxagliptin’s efficacy?

Key factors include:

  • Heterogeneity adjustment : Use inverse-variance weighting (WMD for HbA1c) and Mantel-Haenszel RRs for dichotomous outcomes.
  • Comparator selection : Placebo vs. active controls (e.g., acarbose, sulfonylureas).
  • Subgroup stratification : By baseline HbA1c, renal function, or concomitant therapies (e.g., statins) .

Q. How do structural studies inform the design of Saxagliptin analogs?

Mutagenesis and NMR revealed that Saxagliptin’s adamantyl group enhances hydrophobic interactions with DPP-4’s S2 pocket, while the methanoprolinenitrile scaffold optimizes binding kinetics. These insights guided the development of hydroxyadamantyl derivatives (e.g., BMS-477118) with prolonged inhibition .

Q. What statistical methods are used to analyze fracture risk in long-term Saxagliptin trials?

The SAVOR-TIMI 53 trial used Cox regression to show no increased fracture risk (HR 1.00, 95% CI 0.83–1.19). Covariates included age, sex, diabetes duration, and thiazolidinedione use. Sensitivity analyses confirmed consistency across subgroups (e.g., renal impairment) .

Q. How can researchers address confounding in pharmacoepidemiologic studies of Saxagliptin?

Propensity score matching and time-varying Cox models are critical. For example, a study comparing Saxagliptin with sitagliptin adjusted for 87 covariates (e.g., prior HF, HbA1c) and used negative control outcomes to detect residual confounding .

Q. Key Methodological Takeaways

  • RCTs : Use Kaplan-Meier survival analysis for CV outcomes and LOCF for glycemic endpoints.
  • Observational studies : Prioritize large databases (e.g., Medicare) and adjust for immortal time bias.
  • Mechanistic studies : Combine X-ray crystallography, enzymology (e.g., IC50 determination), and in vivo glucose tolerance tests .

Propiedades

IUPAC Name

(1S,3S,5S)-2-[(2S)-2-(1-adamantyl)-2-aminoacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c19-9-14-4-13-5-15(13)21(14)17(22)16(20)18-6-10-1-11(7-18)3-12(2-10)8-18/h10-16H,1-8,20H2/t10?,11?,12?,13-,14+,15+,16-,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEBXOWFQASQAR-FTDXYOEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)N4C(CC5C4C5)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701110803
Record name (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361441-98-7
Record name (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=361441-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.